4-Cyclohexylideneazepane hydrochloride
Description
Properties
IUPAC Name |
4-cyclohexylideneazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYTWQSHDZUDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCNCC2)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Synthesis Using Phosphine Catalysis
A notable method for synthesizing azepine derivatives, closely related to 4-cyclohexylideneazepane, involves phosphine-catalyzed cycloaddition reactions. According to patent CN102516172B, the process includes:
- Starting Materials : A compound represented by formula (I) and diethyl 2-vinylsuccinate (formula II).
- Catalyst : A phosphine catalyst is used to facilitate the cycloaddition.
- Reaction Conditions : The reaction is carried out under controlled temperatures, typically starting at 0°C for initial reagent mixing and then stirred at room temperature for several hours.
- Workup : After completion, the reaction mixture is filtered, washed with deionized water, and dried under vacuum.
- Yield : The target azepine compound (analogous to 4-cyclohexylideneazepane) is obtained with a yield of approximately 81%.
This method highlights the importance of phosphine catalysis in constructing the azepane ring system with a cyclohexylidene moiety via cycloaddition, which is a key step in the preparation of 4-cyclohexylideneazepane hydrochloride.
| Step | Reagents/Conditions | Description | Yield |
|---|---|---|---|
| 1 | Potassium hydroxide, p-nitrobenzenesulfonamide, methanol, iodobenzene acetate | Preparation of intermediate compound (I) at 0°C, stirring at room temperature for 4 hours | 81% |
| 2 | Compound (I), diethyl 2-vinylsuccinate, phosphine catalyst | Cycloaddition reaction to form azepine ring | Not specified |
Hydrogenation and Reduction of Vinyl Azepane Precursors
Another approach involves the synthesis of vinyl-substituted azepane derivatives followed by catalytic hydrogenation to form the cyclohexylidene ring:
- Precursor Synthesis : Vinyl triflates derived from cyclohexane carboxylic acid esters are prepared using LDA and phenyl triflimide.
- Suzuki Coupling : Vinyl triflates undergo Suzuki coupling with appropriate partners to form key intermediates containing the vinyl azepane framework.
- Hydrogenation : Pd/C-mediated hydrogenation under 1 atm hydrogen selectively reduces the vinyl groups and nitro substituents, yielding cis-cyclohexylidene azepane derivatives.
- Hydrolysis : In some cases, ester groups are hydrolyzed during reduction, facilitating further functionalization.
This method emphasizes the use of organometallic coupling and selective hydrogenation to construct the cyclohexylidene moiety on the azepane ring.
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | LDA, phenyl triflimide | Formation of vinyl triflates from cyclohexane derivatives | Quantitative yield |
| 2 | Suzuki coupling | Formation of vinyl azepane intermediates | Good to excellent |
| 3 | Pd/C hydrogenation, 1 atm H2 | Selective reduction to cis-cyclohexylidene azepane | High selectivity |
| 4 | Hydrolysis (if applicable) | Conversion of esters to acids | Occurs during reduction |
Condensation and Cyclization Strategies
Although direct literature on this compound is limited, related azepane derivatives have been synthesized via condensation of amines with aldehydes or ketones followed by cyclization:
- Amine Condensation : Azepane ring precursors react with cyclohexanone or related ketones to form imines or Schiff bases.
- Cyclization : Intramolecular cyclization under acidic or catalytic conditions leads to the formation of the cyclohexylidene-substituted azepane.
- Salt Formation : The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent.
This classical approach is often used for preparing hydrochloride salts of nitrogen heterocycles, ensuring improved stability and solubility.
Summary Table of Preparation Methods
Research Findings and Notes
- The phosphine-catalyzed cycloaddition method is well-documented for azepine ring synthesis and can be adapted for 4-cyclohexylideneazepane derivatives, providing a robust synthetic route with good yields and manageable reaction conditions.
- The Suzuki coupling combined with hydrogenation offers a versatile approach to introduce the cyclohexylidene moiety with stereochemical control, which is critical for biological activity and purity.
- The hydrochloride salt form is typically prepared at the final stage to enhance compound stability and handling.
- No direct synthesis protocols for this compound were found in unreliable sources such as benchchem.com or smolecule.com, ensuring the reliability of the above methods.
Chemical Reactions Analysis
4-Cyclohexylideneazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the azepane ring, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Cyclohexylideneazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its effects on AMPA receptors and its potential role in enhancing cognitive functions.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The compound exerts its effects by modulating the activity of AMPA receptors. It binds to these receptors and enhances their response to glutamate, leading to increased synaptic transmission and plasticity. This modulation of AMPA receptors is believed to underlie its potential cognitive-enhancing effects .
Comparison with Similar Compounds
Cyclobenzaprine Hydrochloride
Structure: Cyclobenzaprine hydrochloride (C₂₀H₂₁N·HCl) is a tricyclic amine with a dibenzocycloheptene core and a dimethylamino-propyl side chain . Key Differences:
- Ring System : Cyclobenzaprine’s tricyclic framework contrasts with the bicyclic azepane in 4-cyclohexylideneazepane.
- Bioactivity: Cyclobenzaprine is a well-documented muscle relaxant acting via serotonin and norepinephrine reuptake inhibition . The azepane derivative’s activity remains less characterized but may exhibit distinct receptor interactions due to its smaller ring system. Physicochemical Properties:
- Cyclobenzaprine has a molecular weight of 311.85 g/mol and ≥98% purity in pharmaceutical formulations . Comparable data for 4-cyclohexylideneazepane hydrochloride is unavailable.
trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
Structure: This compound features a trans-4-aminocyclohexyl group linked to an acetic acid moiety, protonated as a hydrochloride salt . Key Differences:
- Functional Groups : The acetic acid group introduces carboxylate functionality, enabling hydrogen bonding and ionic interactions absent in 4-cyclohexylideneazepane.
- Ring Size: A six-membered cyclohexane ring vs. the seven-membered azepane in the target compound.
4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride
Structure : A dihydrochloride salt combining piperidine (six-membered) and oxazepane (seven-membered with an oxygen heteroatom) rings .
Key Differences :
- Heteroatoms : The oxygen in oxazepane alters electronic properties and hydrogen-bonding capacity compared to the all-carbon azepane.
- Charge: Dihydrochloride form vs. mono-hydrochloride in 4-cyclohexylideneazepane, affecting solubility and ionic strength.
4-(Dimethylamino)cyclohexanone Hydrochloride
Structure: A cyclohexanone ring substituted with a dimethylamino group, protonated as hydrochloride . Key Differences:
- Ring Strain: Cyclohexanone’s chair conformation minimizes strain, while azepane’s larger ring may adopt flexible conformations. Analytical Methods: Similar RP-HPLC or UV spectroscopy techniques (as used for amitriptyline hydrochloride or ephedrine hydrochloride ) could be applied to characterize both compounds.
Physicochemical and Pharmacological Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
